N-cyclohexyl-2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
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Description
N-cyclohexyl-2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C17H25N3O2S2 and its molecular weight is 367.53. The purity is usually 95%.
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Scientific Research Applications
Dual Inhibitor of Thymidylate Synthase and Dihydrofolate Reductase
N-cyclohexyl-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide has been studied for its potent dual inhibitory activity against human thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are crucial in the DNA synthesis pathway, making this compound a potential candidate for cancer treatment. The study demonstrated that this compound and its analogues exhibit significant dual inhibitory properties, highlighting its therapeutic potential in oncology (Gangjee et al., 2008).
Antimicrobial Agent Synthesis
The chemical structure of this compound has been leveraged in the synthesis of various antimicrobial agents. These agents were derived using citrazinic acid as a starting material and showed promising antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid. This indicates the compound's relevance in developing new antimicrobial therapies (Hossan et al., 2012).
Crystal Structure Analysis
The compound's crystal structure provides insights into its chemical behavior and interaction with biological targets. Studies have analyzed the molecular conformation and intramolecular hydrogen bonding, which are crucial for understanding how this compound interacts with its targets at the molecular level (Subasri et al., 2016).
Antitumor Activity
Research into derivatives of this compound has shown significant antitumor activity. The modifications of the chemical structure lead to compounds that exhibit potent inhibitory effects on various human cancer cell lines, indicating its potential role in developing new cancer treatments (Hafez & El-Gazzar, 2017).
Properties
IUPAC Name |
N-cyclohexyl-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2S2/c1-3-20-16(22)15-13(9-11(2)24-15)19-17(20)23-10-14(21)18-12-7-5-4-6-8-12/h11-12H,3-10H2,1-2H3,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZODDVVZADSTLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(CC(S2)C)N=C1SCC(=O)NC3CCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.